N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

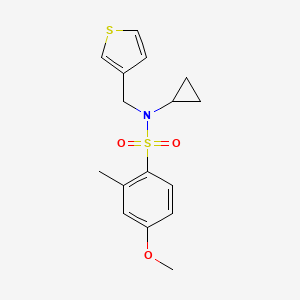

N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopropyl group and a thiophen-3-ylmethyl moiety attached to the sulfonamide nitrogen. The benzene ring is substituted with methoxy and methyl groups at the 4- and 2-positions, respectively.

The compound’s conformation and stereochemistry could be validated using crystallographic tools like SHELX, a widely used software suite for small-molecule refinement and structure solution . Such validation ensures accuracy in structural data, which is critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-12-9-15(20-2)5-6-16(12)22(18,19)17(14-3-4-14)10-13-7-8-21-11-13/h5-9,11,14H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXWJJDJUNQLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 4-methoxy-2-methylbenzenesulfonyl chloride, and thiophen-3-ylmethanol. The synthesis process may involve the following steps:

Formation of the sulfonamide bond: Reacting cyclopropylamine with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-cyclopropyl-4-methoxy-2-methylbenzenesulfonamide.

Introduction of the thiophen-3-ylmethyl group: Reacting the intermediate with thiophen-3-ylmethanol under suitable conditions, possibly involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-methylbenzenesulfonic acid or its aldehyde derivative.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promising anticancer effects. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific modifications in the structure, such as the presence of a thiophene moiety, enhance their selectivity and potency against certain cancer cell lines .

- Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives can effectively combat bacterial infections, including those caused by multi-drug resistant strains. The presence of electron-withdrawing groups in the compound can enhance its antibacterial efficacy .

Case Studies

Several studies have documented the efficacy of sulfonamide derivatives similar to N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Substituent Analysis

Key structural differences between the target compound and analogous benzenesulfonamides lie in their substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The target compound’s thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins compared to simpler phenyl groups in other derivatives (e.g., ). In contrast, nitro-substituted benzenesulfonamides () exhibit HIV integrase inhibition, suggesting electron-withdrawing groups enhance activity in certain contexts .

Physicochemical Properties :

Crystallographic and Validation Considerations

Structural validation using tools like SHELX ensures reliability in conformational data, which is essential for SAR studies . For example, the cyclopropyl-thiophene orientation in the target compound could be precisely mapped, whereas steric clashes in bulkier derivatives (e.g., styrylquinolines) might require advanced refinement techniques.

Biological Activity

N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the available data on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has a complex structure that can be summarized as follows:

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 305.36 g/mol

- CAS Number : 2415487-38-4

This structure features a cyclopropyl group, a methoxy group, and a thiophenyl moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting cancer cells and bacterial pathogens.

-

Anticancer Activity :

- The compound has shown efficacy as a dual-target inhibitor against STAT3 and tubulin, which are critical in cancer cell proliferation and survival. For instance, derivatives similar to this compound have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) .

- In vivo studies have indicated that related compounds can inhibit tumor growth by over 80% in xenograft models, suggesting strong potential for therapeutic applications .

-

Antimicrobial Activity :

- Preliminary studies have suggested that compounds within this class exhibit significant antibacterial properties. For example, some derivatives have shown MIC (minimum inhibitory concentration) values ranging from 0.0033 to 0.046 μg/mL against various Gram-positive and Gram-negative bacteria .

- The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication in bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

| Compound | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| DL14 | STAT3 | 6.84 | Antitumor |

| DL14 | Tubulin | 0.83 | Antitumor |

| Compound A | Topoisomerase IV | 0.012 | Antibacterial |

| Compound B | Topoisomerase IV | 0.008 | Antibacterial |

These findings indicate that structural modifications can enhance biological activity significantly.

Comparative Analysis with Similar Compounds

When comparing this compound with other benzenesulfonamide derivatives:

- Efficacy Against Cancer :

- Antimicrobial Potency :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.